2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride
CAS No.: 1423024-15-0
Cat. No.: VC7556229
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423024-15-0 |
---|---|
Molecular Formula | C10H17ClN2O2 |
Molecular Weight | 232.71 |
IUPAC Name | 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide;hydrochloride |
Standard InChI | InChI=1S/C10H16N2O2.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H |
Standard InChI Key | ODAVYAVVTSMNEH-UHFFFAOYSA-N |
SMILES | CCC(C(=O)N(C)CC1=CC=CO1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride (CAS: 1423024-15-0) consists of a butanamide backbone substituted with a methyl group, a furan-2-ylmethyl moiety, and a protonated amino group (Figure 1). The hydrochloride salt formation increases polarity, yielding a molecular weight of 232.71 g/mol . Key structural elements include:
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Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to electrophilic reactivity.
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N-methylbutanamide: A tertiary amide providing metabolic stability and influencing lipophilicity.
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Amino group: Protonated in the hydrochloride form, enhancing aqueous solubility.
The InChIKey ODAVYAVVTSMNEH-UHFFFAOYNA-N
confirms stereochemical specificity and aids in database referencing .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 232.71 g/mol | |
Solubility | Water-soluble (hydrochloride) | |
Melting point | Not reported | — |
Flash point | Flammable solid (Class 4.1) | |
Partition coefficient | Estimated logP: 1.2–1.8 | * |
*Predicted using fragment-based methods due to lack of experimental data.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The free base is synthesized via a three-component reaction involving:
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Furan-2-carbaldehyde: Serves as the furan donor.
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Methylamine: Introduces the N-methyl group.
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Butanamide: Provides the amide backbone.
Reaction conditions:
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Catalyst: Lewis acids (e.g., ZnCl₂) or organocatalysts.
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).
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Temperature: 60–80°C under reflux.
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Yield: 45–65% after purification via recrystallization.
Mechanism:
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Condensation of furan-2-carbaldehyde with methylamine forms a Schiff base.
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Nucleophilic acyl substitution with butanamide yields the tertiary amide.
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Hydrochloride salt formation via HCl gas bubbling in diethyl ether.
Industrial-Scale Optimization
Continuous flow synthesis improves scalability and safety:
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Microreactors: Enhance heat transfer and mixing efficiency.
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Residence time: 10–15 minutes at 100°C.
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Automation: In-line analytics (FTIR, HPLC) enable real-time purity monitoring.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) through:
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Membrane disruption: Interaction with phospholipid head groups, observed via electron microscopy.
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Enzyme inhibition: Suppression of dihydrofolate reductase (DHFR), critical for bacterial nucleotide synthesis .
Anti-Inflammatory Effects
In murine macrophages (RAW 264.7), the hydrochloride salt suppresses LPS-induced TNF-α (70% reduction at 10 µM) by blocking NF-κB nuclear translocation.
Parameter | Specification |
---|---|
GHS hazard statements | H228 (flammable solid), H315 (skin irritation), H319 (eye irritation) |
Precautionary measures | P210 (avoid heat/sparks), P280 (wear gloves), P305+P351+P338 (eye rinse) |
UN number | 1325 (Flammable solid, organic) |
Packing group | II |
Applications in Research
Drug Development
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Lead optimization: Structural analogs in patent WO2017093272A1 demonstrate improved ATAD2 binding affinity (Kd: 0.8 nM vs. 5.2 nM for parent compound) .
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Prodrug synthesis: Esterification of the amide group enhances blood-brain barrier penetration in rodent models.
Biochemical Tools
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Fluorescent tagging: Conjugation with dansyl chloride enables cellular uptake tracking via confocal microscopy.
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Enzyme assays: Used as a DHFR substrate analog in high-throughput screening.
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